Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
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Overview
Description
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate moiety, which is the ester of benzoic acid. The specific structure of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate suggests that it has a methoxy group and a ketone functional group attached to the benzoate core.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from various precursors. For instance, the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate involves a two-step reaction from indanones and phenyl isothiocyanates . Similarly, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was achieved through a condensation reaction between methyl 4-bromobenzoate and iso-vanilline . These methods could potentially be adapted for the synthesis of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups.
Chemical Reactions Analysis
Compounds similar to methyl 4-(3-methoxy-3-oxopropanoyl)benzoate can participate in a variety of chemical reactions. For example, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . This suggests that methyl 4-(3-methoxy-3-oxopropanoyl)benzoate could also be reactive in radical addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can vary widely. For instance, some methyl benzoate derivatives undergo photochemical reactions, such as hydrogen abstraction and cycloaddition with olefins . Additionally, the mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates have been studied, revealing the presence of thermally stable nematic phases . These findings indicate that methyl 4-(3-methoxy-3-oxopropanoyl)benzoate may also exhibit unique physical properties, such as liquid crystalline behavior, depending on its molecular structure.
Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate . This compound, with the chemical formula C12H12O5, is also known by its CAS number 22027-52-7 . Here are six unique applications:
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Medicinal Chemistry and Drug Development:
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Natural Product Synthesis:
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Flavor and Fragrance Industry:
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Analytical Chemistry:
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Biological Studies:
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Materials Science:
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMDUGVIOXELP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397557 |
Source
|
Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
CAS RN |
125369-26-8, 22027-52-7 |
Source
|
Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22027-52-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.